DL-Xylose
Overview
Description
DL-Xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group. It is a sugar that can be isolated from wood and is widely used in various applications, including as a diabetic sweetener in food and beverages . This compound is a racemic mixture of D-xylose and L-xylose, which are enantiomers.
Mechanism of Action
Target of Action
DL-Xylose, also known as Aldehydo-D-xylose, primarily targets the enzyme Xylose Isomerase . This enzyme, found in organisms like Streptomyces rubiginosus, plays a crucial role in the metabolism of xylose .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a major component of lignocellulose and the second most abundant sugar present in nature . The metabolism of this compound results in a variety of substrates that serve important nutritional and biological purposes . The xylose isomerase and Weimberg pathways are the major routes across diverse routes of bacterial xylose metabolism .
Pharmacokinetics
It is known that the transportation of d-xylose across the cell membrane could be realized by an inducible hexose symporter .
Result of Action
The metabolism of this compound leads to the production of various substrates that can serve important nutritional and biological purposes . For instance, the reduction of xylose by catalytic hydrogenation produces the common food additive sweetener substitute xylitol .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the uptake and metabolism of this compound can be inhibited by glucose, which is usually present with xylose in lignocellulose hydrolysate . Moreover, the crystallization behavior of this compound can be influenced by the solvent environment .
Biochemical Analysis
Biochemical Properties
DL-Xylose plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is converted into xylulose by different enzymes in various pathways . The transporters and enzymes involved in this compound utilization have been discovered, characterized, and engineered to relieve glucose inhibition and to develop recombinant microorganisms to produce fuels and chemicals from this compound .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, when both D-glucose and this compound are present in growth media, E. coli cells typically consume D-glucose first and then this compound .
Molecular Mechanism
The molecular mechanism of this compound action involves its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, the transportation of this compound across the cell membrane of C. sorokiniana could be realized by an inducible hexose symporter .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Xylose can be synthesized through the hydrolysis of xylan, a major component of hemicellulose found in plant cell walls. The hydrolysis process involves breaking down xylan into its constituent sugars, including xylose, using acids or enzymes .
Industrial Production Methods: In industrial settings, this compound is typically produced from lignocellulosic biomass, which is pretreated to break down the complex structure of lignocellulose. This is followed by enzymatic saccharification to release monomeric sugars, including xylose . The process involves the use of specific enzymes such as xylanases to hydrolyze xylan into xylose .
Chemical Reactions Analysis
Types of Reactions: DL-Xylose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form xylonic acid using oxidizing agents such as nitric acid.
Reduction: Catalytic hydrogenation of this compound produces xylitol, a common food additive and sweetener.
Isomerization: this compound can be isomerized to xylulose using xylose isomerase.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Reduction: Catalytic hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as nickel.
Isomerization: Xylose isomerase is used under specific pH and temperature conditions to convert xylose to xylulose.
Major Products:
Xylonic acid: from oxidation.
Xylitol: from reduction.
Xylulose: from isomerization
Scientific Research Applications
DL-Xylose has a wide range of scientific research applications:
Comparison with Similar Compounds
- D-Xylose
- L-Xylose
- Arabinose
- Glucose
DL-Xylose’s versatility and wide range of applications make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-VPENINKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25702-75-4 | |
Record name | Polyxylose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0023745 | |
Record name | D-Xylose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |
Record name | (D)-XYLOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.525 @ 20 °C/4 °C | |
Record name | (D)-XYLOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. Within the pentose phosphate pathway, NADPH, pentose 5-carbon sugars, and ribose 5-phosphate are generated as materials and precursors for the synthesis of nucleotides. In particular, xylulose-5-phosphate can be used to directly generate glycerinaldehyde-3-phosphate in the pathway. Other studies have also demonstrated that xylulose-5-phosphate may also play a role in gene expression, perhaps by promoting ChREBP transcription factor in the well-fed state. | |
Record name | Xylose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Monoclinic needles or prisms, White crystalline powder | |
CAS No. |
58-86-6, 25990-60-7, 41247-05-6 | |
Record name | (+)-Xylose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | dl-Xylose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylose [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | xylose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | D-Xylose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-xylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (D)-XYLOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153-154 °C | |
Record name | (D)-XYLOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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